molecular formula C3H5NO B589964 Acrylamide-13C3 CAS No. 287399-26-2

Acrylamide-13C3

Cat. No.: B589964
CAS No.: 287399-26-2
M. Wt: 74.056
InChI Key: HRPVXLWXLXDGHG-VMIGTVKRSA-N
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Description

Acrylamide-13C3 is an isotopically labeled analogue of acrylamide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to trace and quantify acrylamide in various samples, particularly in foodstuffs. Acrylamide itself is a colorless, odorless crystalline solid that is highly soluble in water and is widely used in the synthesis of polyacrylamides, which have applications in water treatment, paper manufacturing, and as laboratory reagents.

Mechanism of Action

Target of Action

Acrylamide-13C3 primarily targets the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycin, GSH), a biological nucleophile . GSH is a crucial antioxidant in cells that prevents damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.

Mode of Action

The carbonyl moiety of this compound acts as the Michael acceptor, and GSH acts as the Michael donor . This interaction results in the formation of a stable thioether . The vinyl group of this compound is electron deficient and can be easily attacked by nucleophiles .

Biochemical Pathways

This compound affects multiple functions in cells. It has been shown to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion .

Pharmacokinetics

Upon oral administration, this compound is metabolized in humans, forming various metabolites. Approximately 86% of the urinary metabolites are derived from GSH conjugation and excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide . Glycidamide, glyceramide, and low levels of N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine were also detected in urine . Dermal administration resulted in lower levels of hemoglobin adducts, and dermal uptake was approximately 6.6% of that observed with oral uptake .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. It is known to cause neurotoxicity, genotoxicity, carcinogenicity, reproductive toxicity, hepatotoxicity, and immunotoxicity . It is also known to cause DNA adduct-targeted mutagenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound is linked to the Maillard reaction, which can be manipulated to reduce its formation . Additionally, processing conditions such as time and temperature of the heating process, and including certain preheating treatments such as soaking and blanching, can further reduce its formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylamide-13C3 can be synthesized through the isotopic labeling of acrylamide. The general synthetic route involves the incorporation of carbon-13 isotopes into the acrylamide molecule. This can be achieved by using carbon-13 labeled precursors in the synthesis process. For example, the reaction of carbon-13 labeled acrylonitrile with water in the presence of a catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthesis of regular acrylamide but with the use of isotopically labeled starting materials. The process typically involves the hydration of carbon-13 labeled acrylonitrile using a copper-based catalyst under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acrylamide-13C3 undergoes various chemical reactions similar to those of regular acrylamide. These include:

    Polymerization: this compound can polymerize to form polyacrylamide, which is used in various industrial applications.

    Hydrolysis: The compound can undergo hydrolysis to form acrylic acid and ammonia.

    Addition Reactions: this compound can participate in addition reactions with nucleophiles such as thiols and amines.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, heat, or ultraviolet light.

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as sulfuric acid.

    Addition Reactions: Common reagents include thiols (e.g., 2-mercaptobenzoic acid) and amines under mild conditions.

Major Products Formed

    Polyacrylamide: Formed through polymerization.

    Acrylic Acid and Ammonia: Formed through hydrolysis.

    Thioether and Amide Derivatives: Formed through addition reactions with thiols and amines, respectively.

Scientific Research Applications

Acrylamide-13C3 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification. Some key applications include:

    Food Safety: Used as an internal standard for the quantitative analysis of acrylamide in food samples using techniques such as liquid chromatography-m

Properties

IUPAC Name

(1,2,3-13C3)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH][13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745677
Record name (~13~C_3_)Prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-26-2
Record name (~13~C_3_)Prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-26-2
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Synthesis routes and methods I

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
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Synthesis routes and methods II

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods III

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
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Yield
35%
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Synthesis routes and methods IV

Procedure details

One gram of the catalyst prepared was reacted with 5 grams of a 7% solution of acrylonitrile in water at 135° C. for one hour to give a 72.5% conversion of acrylonitrile with an 87.9% yield of acrylamide.
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Synthesis routes and methods V

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
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Q & A

Q1: What are the advantages of using isotopic dilution with Acrylamide-13C3 for acrylamide quantification?

A2: Isotopic dilution, using labeled internal standards like this compound, offers several advantages in analytical chemistry, particularly for acrylamide quantification in complex matrices like food []:

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